molecular formula C12H19NO4S B12627806 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid CAS No. 918824-87-0

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid

Cat. No.: B12627806
CAS No.: 918824-87-0
M. Wt: 273.35 g/mol
InChI Key: SFMYWBYQUVFMMG-UHFFFAOYSA-N
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Description

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is an organic compound that features a sulfonic acid group, an amino group, and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxy-2-methylbenzyl chloride with ammonia to form 4-methoxy-2-methylbenzylamine.

    Sulfonation: The intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to introduce the sulfonic acid group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-{[(4-Hydroxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid.

    Reduction: Formation of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl substituents but lacks the sulfonic acid and amino groups.

    3-Methoxy-4-methylbenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

918824-87-0

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

3-[(4-methoxy-2-methylphenyl)methylamino]propane-1-sulfonic acid

InChI

InChI=1S/C12H19NO4S/c1-10-8-12(17-2)5-4-11(10)9-13-6-3-7-18(14,15)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,14,15,16)

InChI Key

SFMYWBYQUVFMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CNCCCS(=O)(=O)O

Origin of Product

United States

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